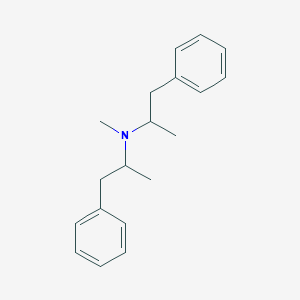

Di-(1-phenylisopropyl)methylamine

Description

Significance of Di-(1-phenylisopropyl)methylamine as a By-product in Clandestine Methamphetamine Synthesis

This compound is a notable impurity specifically associated with the Leuckart synthesis of methamphetamine. nih.gov This method, which utilizes phenyl-2-propanone (P2P) and a formamide (B127407) derivative (like N-methylformamide) or ammonium (B1175870) formate (B1220265), is a common choice in clandestine settings due to the accessibility of its precursors. nm.gov The formation of this compound occurs as a side reaction, and its presence in seized methamphetamine samples can be a strong indicator that the Leuckart route was employed. figshare.com

The prevalence of this by-product can vary, with studies indicating its presence in approximately 3% to 15% of illicit methamphetamine samples. nih.gov This variation can be attributed to several factors, including the specific reaction conditions, the purity of the starting materials, and the "skill" of the clandestine chemist. In essence, higher concentrations of such by-products often point to a less controlled and cruder synthesis. The identification of this compound, along with other characteristic impurities, allows forensic chemists to build a profile of a particular batch of methamphetamine, helping to link different seizures to a common manufacturing source. nm.gov

Foundational Research and Initial Identification

The first formal identification and characterization of this compound as an impurity in illicit methamphetamine was documented in a seminal 1974 paper by K. Bailey and colleagues in the Journal of Pharmaceutical Sciences. nih.govnih.gov This foundational research laid the groundwork for understanding the impurity profiles of clandestinely produced methamphetamine.

The researchers isolated the previously unknown compound from illicit samples and confirmed its structure through a combination of analytical techniques that were state-of-the-art for the time. These included:

Gas Chromatography (GC): Used to separate the various components of the illicit drug sample, isolating the impurity for further analysis.

Mass Spectrometry (MS): Provided information on the molecular weight and fragmentation pattern of the compound, offering crucial clues to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Allowed for the detailed mapping of the hydrogen and carbon atoms within the molecule, confirming the connectivity and arrangement of the phenylisopropyl groups around the methylamine (B109427) nitrogen.

Infrared (IR) Spectroscopy: Provided information about the functional groups present in the molecule, further corroborating the proposed structure.

To definitively prove the identity of the isolated impurity, Bailey and his team also undertook the chemical synthesis of this compound, demonstrating that the synthesized compound had identical analytical properties to the one found in the seized methamphetamine. nih.govresearchgate.net

Evolution of Research Perspectives on Impurities in Illicit Drug Production

The initial identification of this compound was a significant step, but it was also part of a broader evolution in the forensic analysis of illicit drugs. In the early days, the primary focus of drug analysis was simply to identify the main active compound. However, as analytical techniques became more sophisticated, a new perspective emerged: the understanding that the impurities in a drug sample could be just as informative as the drug itself.

This shift in perspective has led to the development of "drug impurity profiling," a powerful tool in forensic intelligence. nm.gov The central idea is that the specific blend of by-products, unreacted starting materials, and reagents in a seized drug sample creates a unique "chemical fingerprint." This fingerprint can be used to:

Determine the synthetic route: As is the case with this compound and the Leuckart route. figshare.com

Identify the precursors used: Different starting materials will lead to different impurity profiles.

Link different drug seizures: Samples with nearly identical impurity profiles likely originated from the same clandestine laboratory or distribution network. nm.gov

Track drug trafficking patterns: By comparing profiles from different geographical locations, law enforcement can gain insights into the movement of illicit drugs.

The research on this compound and other route-specific impurities has become increasingly sophisticated. Modern analytical techniques, such as capillary gas chromatography and advanced mass spectrometry methods, allow for the detection and quantification of even trace amounts of these compounds with high precision and accuracy. researchgate.net This has transformed the role of impurities from mere contaminants to crucial sources of forensic intelligence in the ongoing effort to combat the illicit drug trade. nm.gov

Data Tables

Table 1: Key Chemical Compounds

| Compound Name | Molecular Formula | Role in Methamphetamine Synthesis |

| Methamphetamine | C₁₀H₁₅N | Primary intended product of clandestine synthesis |

| This compound | C₁₉H₂₅N | By-product, route-specific impurity for the Leuckart synthesis |

| Phenyl-2-propanone (P2P) | C₉H₁₀O | Key precursor in the Leuckart and other synthesis routes |

| Methylamine | CH₅N | A primary amine used as a reagent in methamphetamine synthesis |

| N-Formylmethamphetamine | C₁₁H₁₅NO | An intermediate in the Leuckart reaction |

| Amphetamine | C₉H₁₃N | A related stimulant that can sometimes be found as an impurity |

| α,α′-Dimethyldiphenethylamine | C₁₇H₂₁N | Another by-product associated with the Leuckart synthesis |

| N,α,α′-Trimethyldiphenethylamine | C₁₈H₂₃N | Another by-product associated with the Leuckart synthesis |

Table 2: Analytical Techniques for the Identification of this compound

| Analytical Technique | Information Provided |

| Gas Chromatography (GC) | Separates this compound from methamphetamine and other impurities in a sample based on their volatility and interaction with the stationary phase. |

| Mass Spectrometry (MS) | Provides the molecular weight and a unique fragmentation pattern (mass spectrum) that serves as a "fingerprint" for the compound's identification. |

| Nuclear Magnetic Resonance (NMR) | Elucidates the precise structure of the molecule by showing the chemical environment and connectivity of all the carbon and hydrogen atoms. |

| Infrared (IR) Spectroscopy | Identifies the types of chemical bonds and functional groups present in the molecule, confirming its identity as a tertiary amine. |

| High-Performance Liquid Chromatography (HPLC) | An alternative separation technique that can be used for the analysis of less volatile impurities. |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N/c1-16(14-18-10-6-4-7-11-18)20(3)17(2)15-19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNVYHKUBNVMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)C(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968427 | |

| Record name | N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53660-19-8 | |

| Record name | N,alpha,alpha'-Trimethyldiphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Reactivity of Di 1 Phenylisopropyl Methylamine

Principal Reaction Mechanisms Leading to Di-(1-phenylisopropyl)methylamine Formation

The synthesis of this compound is primarily associated with the Leuckart reaction, a widely used method for the reductive amination of aldehydes and ketones. mdpi.comwikipedia.org

The Leuckart reaction is a chemical process that transforms aldehydes or ketones into amines. wikipedia.org It typically utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgalfa-chemistry.com The reaction requires elevated temperatures, generally between 120 and 130 °C, and can exceed 165 °C when formamide is used. wikipedia.org

The mechanism of the Leuckart reaction can proceed through two main pathways depending on the reagents used:

With Ammonium Formate: Ammonium formate dissociates at high temperatures to produce ammonia (B1221849) and formic acid. mdpi.com The ammonia reacts with the carbonyl compound (e.g., phenylacetone) to form an iminium ion, which is then reduced by the formate ion to the corresponding amine. wikipedia.org

With Formamide: Formamide can directly act as a nucleophile, attacking the carbonyl carbon. wikipedia.org This is followed by dehydration to form an N-formyl intermediate. wikipedia.org This intermediate is then reduced to the final amine. The reaction can be catalyzed by acids, which increase the yield when formamide is the reagent. ufl.edu

In the context of methamphetamine synthesis, the Leuckart reaction is employed to reductively aminate phenylacetone (B166967). While the intended product is methamphetamine, the formation of this compound can occur as a side reaction. This is particularly prevalent when there is an excess of phenylacetone or when reaction conditions are not carefully controlled. nih.gov

The presence of excess phenylacetone in the reaction mixture can lead to the formation of this compound. nih.gov This occurs through the reaction of the initially formed primary or secondary amine (amphetamine or methamphetamine, respectively) with another molecule of phenylacetone. nih.gov

One specific impurity associated with the Leuckart synthesis of methamphetamine is N,α,α'-trimethyldiphenethylamine, another name for this compound. nih.govacs.org Its formation is proposed to occur through two consecutive reductive amination processes involving methylamine (B109427) and the starting ketone, phenylacetone. acs.org

The following table summarizes impurities that can arise from the Leuckart synthesis, including those related to excess precursors.

| Impurity Name | Common Precursor | Associated Synthesis Route |

| This compound | Phenylacetone | Leuckart Reaction nih.gov |

| α,α′-Dimethyldiphenethylamine | Phenylacetone nih.gov | Leuckart Reaction nih.gov |

| Dibenzylketone | Phenylacetone nih.gov | Leuckart Reaction nih.gov |

| α-Benzyl-N-methylphenethylamine | Phenylacetone nih.gov | Leuckart Reaction nih.gov |

| N-Methyldiphenethylamine | Phenylacetone nih.gov | Leuckart Reaction nih.gov |

| N-Formylmethamphetamine | Phenylacetone, Formamide wikipedia.org | Leuckart Reaction wikipedia.org |

Chemical Transformations and Reaction Profiles of this compound

This compound, as a tertiary amine, exhibits characteristic chemical reactivity.

The synthesis of this compound itself can involve a reduction step, such as catalytic hydrogenation, to form the final amine from an imine intermediate. This indicates its precursor's susceptibility to reduction. The compound can be synthesized via the reaction of d,l-amphetamine with phenylacetone, followed by catalytic hydrogenation using palladium-on-carbon. The process of catalytic hydrogenation is a common method for the preparation of various amines. nih.govresearchgate.net

The amine group in this compound allows it to participate in substitution reactions. For instance, it can react with various electrophiles. A German patent describes the reaction of N-(1-phenylisopropyl)-methylamine with alkyl, alkenyl, or alkynyl halides, which is a substitution reaction at the nitrogen atom. google.com This demonstrates the potential for further functionalization of the amine.

Laboratory Synthesis Protocols for Research Purposes

For research and forensic applications, the synthesis of this compound is necessary to obtain pure reference standards. researchgate.net

A reported laboratory synthesis involves the reaction of d,l-amphetamine with phenylacetone in ethanol (B145695) at room temperature for an extended period (approximately 65 hours) to facilitate the formation of a Schiff base intermediate. This intermediate is then subjected to catalytic hydrogenation under pressure using a palladium-on-carbon catalyst to yield this compound.

Purification of the synthesized compound can be achieved through a series of acid-base extractions and recrystallization. psu.edu For instance, the crude product can be dissolved in hydrochloric acid, washed with an organic solvent like ether, and then the free base liberated with a potassium carbonate solution. psu.edu Further purification can be achieved by recrystallization from a solvent mixture such as isopropanol (B130326) and hexane. psu.edu

The following table outlines a general laboratory synthesis protocol.

| Step | Reagents and Conditions | Purpose |

| 1. Schiff Base Formation | d,l-Amphetamine, Phenylacetone, Ethanol, Room Temperature (65 hours) | Formation of the imine intermediate. |

| 2. Catalytic Hydrogenation | 10% Palladium-on-carbon, Hydrogen gas (40 psi), Overnight | Reduction of the imine to the tertiary amine. |

| 3. Isolation and Purification | Hydrochloric acid, Ether, Chloroform, Potassium carbonate solution, Isopropanol, Hexane psu.edu | To isolate and purify the final product. psu.edu |

Condensation Reactions in Controlled Environments

The synthesis of this compound can occur through condensation reactions, particularly as a byproduct in reductive amination processes like the Leuckart reaction. mdpi.com Reductive amination is a cornerstone of C-N bond formation, widely used in the synthesis of amines due to its operational simplicity and the availability of a broad range of protocols. nih.govresearchgate.net

The Leuckart reaction, a classic method for amine synthesis, involves the reductive amination of carbonyl compounds. mdpi.com In the context of this compound, its formation is noted as an impurity during the synthesis of methamphetamine from phenylacetone (1-phenyl-2-propanone) and methylamine. libretexts.org The reaction environment for such syntheses typically involves heating a mixture of the carbonyl compound with formamide, formic acid, or ammonium formate. mdpi.com The initial step is the formation of an imine intermediate from the reaction of the carbonyl group with the amine, which is then reduced to the final amine product. libretexts.org

The formation of the di-substituted product, this compound, occurs when the initially formed primary or secondary amine undergoes further reaction with another molecule of the carbonyl compound. The general mechanism for reductive amination is depicted below:

Figure 1: General Mechanism for Reductive Amination

Source: Adapted from Chemistry LibreTexts, 2024 libretexts.org

In a controlled laboratory setting, the synthesis of a related compound, 2-amino-1-phenylpropane, is achieved through the reductive amination of 1-phenyl-2-propanone using sodium cyanoborohydride as the reducing agent in a solution of methanol (B129727) and ammonium acetate. youtube.com While this specific example yields a primary amine, the reaction highlights the core principles of reductive amination that can also lead to the formation of tertiary amines like this compound under different conditions or with different starting materials.

The yield of this compound as a byproduct can be influenced by the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature.

Dehydrobromination and Purification Strategies

The purification of this compound, a tertiary amine, from reaction mixtures containing primary and secondary amines, as well as other impurities, requires specific strategies. While "dehydrobromination" as a specific purification step for this compound is not prominently documented in the reviewed literature, it is a fundamental elimination reaction in organic chemistry that removes a hydrogen and a bromine atom. fiveable.me This process is typically base-catalyzed and is used to form alkenes from alkyl halides. fiveable.mewikipedia.org In the context of amine synthesis, dehydrohalogenation can be relevant if haloamines are formed as intermediates or byproducts. researchgate.netorganic-chemistry.org

More commonly, the purification of tertiary amines from mixtures relies on their basicity and chromatographic properties. acs.orgbiotage.combiotage.com

Purification Strategies for Tertiary Amines:

Buffer-Assisted Isolation: A practical method for separating mixtures of primary, secondary, and tertiary amines involves using buffer solutions of varying pH. By adjusting the pH of the aqueous phase during an extraction, the different classes of amines can be selectively protonated and thus separated from each other. acs.org

Adsorption Chromatography: The use of adsorbents is a common technique for purifying tertiary amines. google.comgoogle.com

Silica (B1680970) Gel: Due to the acidic nature of silica gel, it can strongly interact with basic amines, which can complicate purification. biotage.com To overcome this, amine-functionalized silica can be used, which minimizes these strong interactions and allows for effective separation using simpler solvent systems like hexane/ethyl acetate. biotage.com

Aluminum Oxide: Acidic aluminum oxide can be employed in an adsorption column to retain primary and secondary amine hydrochlorides, allowing the pure tertiary amine to be eluted with an organic solvent. google.com

Chromatographic Data: The table below summarizes different adsorbents and their effectiveness in purifying tertiary amines.

| Adsorbent | Principle of Separation | Typical Eluent | Purity Achieved |

| Amine-Functionalized Silica | Minimizes acid-base interactions with the stationary phase. biotage.com | Hexane/Ethyl Acetate Gradient biotage.com | High purity fractions biotage.com |

| Acidic Aluminum Oxide | Retains primary and secondary amine hydrochlorides. google.com | Xylene google.com | >99% google.com |

| Silica Gel | Separation based on polarity, often requiring a competing amine in the mobile phase. biotage.combiotage.com | Dichloromethane/Methanol/Ammonia biotage.com | Variable, dependent on conditions |

Table 1: Adsorbents for Tertiary Amine Purification

The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities present in the reaction mixture. For industrial-scale processes, methods that avoid column chromatography, such as buffer-assisted extraction, are often preferred. acs.org

Advanced Analytical Methodologies for Di 1 Phenylisopropyl Methylamine Characterization

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental in separating Di-(1-phenylisopropyl)methylamine from complex matrices, a common necessity in the analysis of illicit substances where it is often found as an impurity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of this compound, particularly within complex mixtures such as illicit methamphetamine samples. nih.govnih.gov This powerful technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.

In the context of illicit drug analysis, GC-MS is used to identify various impurities, which can provide insights into the synthetic route used for production. nih.gov For instance, N,N-di(β-phenylisopropyl)amine I (DPIA I), N,N-di(β-phenylisopropyl)amine II (DPIA II), N,N-di(β-phenylisopropyl)methylamine I (DPIMA I), and N,N-di(β-phenylisopropyl)methylamine II (DPIMA II) have been identified as specific impurities related to the Leuckart synthesis route of methamphetamine. nih.gov The analysis of seized methamphetamine samples by GC-MS allows for the investigation of all chromatographic peaks, leading to the identification of numerous known and new impurities. nih.gov

The mass spectrum of this compound obtained by GC-MS shows characteristic fragmentation patterns. The electron ionization (EI) mass spectrum may not show a clear molecular ion peak, but key fragment ions are observed. For example, a peak at m/z 162 is attributed to the cleavage beta to the nitrogen atom, and a benzyl (B1604629) group fragment appears at m/z 91. researchgate.net The presence of an ion at m/z 238 can be referred to as [M - 15]+. researchgate.net

| Parameter | Value/Description | Reference |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | nih.govnih.govresearchgate.net |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Key Fragment Ions (m/z) | 162, 91 | researchgate.net |

| Application | Identification of impurities in illicit methamphetamine, synthetic route profiling | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound and related compounds. While basic amines like methylamine (B109427) are not well-retained by traditional reversed-phase (RP) chromatography and lack UV activity, methods have been developed to overcome these challenges. helixchrom.com

One approach involves using mixed-mode chromatography, which combines reversed-phase and cation-exchange mechanisms. helixchrom.com This allows for the retention of polar, basic compounds. The retention and resolution can be finely tuned by adjusting the mobile phase composition, including the amount of acetonitrile (B52724) (ACN), buffer pH, and buffer concentration. helixchrom.com For the analysis of non-UV active amines, derivatization with a UV-active agent like 9-fluorenylmethylchloroformate (FMOC) can be employed, enabling detection by a standard UV detector. researchgate.net Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) can be used for non-UV active compounds. helixchrom.com

| Parameter | Description | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | helixchrom.comresearchgate.net |

| Separation Mode | Mixed-mode (Reversed-Phase and Cation-Exchange) | helixchrom.com |

| Detection | UV (after derivatization), ELSD, CAD, MS, RI | helixchrom.comresearchgate.net |

| Application | Analysis of polar basic amines | helixchrom.com |

Capillary Electrochromatography (CEC) for Enhanced Specificity

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. While specific applications of CEC for this compound are not extensively detailed in the provided search results, the principles of the technique suggest its potential for high-specificity analysis. CEC can be coupled with various detection methods, including mass spectrometry, offering a powerful tool for separating and identifying closely related compounds in complex matrices.

Headspace Solid-Phase Microextraction (HS-SPME) for Impurity Extraction

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction of volatile and semi-volatile organic compounds from a sample matrix. sigmaaldrich.comnih.gov This method involves exposing a coated fiber to the headspace above a sample, where volatile analytes partition onto the fiber coating. sigmaaldrich.com The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. sigmaaldrich.com

HS-SPME is advantageous for analyzing impurities in complex or "dirty" matrices because the fiber does not come into direct contact with the sample, thus minimizing matrix effects. sigmaaldrich.com The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. For the analysis of impurities related to this compound, HS-SPME can be used to extract volatile precursors or byproducts from a sample, which can then be analyzed by GC-MS to aid in chemical profiling. nih.govresearchgate.net

| Parameter | Description | Reference |

| Technique | Headspace Solid-Phase Microextraction (HS-SPME) | sigmaaldrich.comnih.gov |

| Principle | Extraction of volatile analytes from the headspace of a sample onto a coated fiber | sigmaaldrich.com |

| Coupling | Typically coupled with Gas Chromatography (GC) | sigmaaldrich.comnih.gov |

| Advantage | Solvent-free, suitable for complex and dirty matrices | sigmaaldrich.com |

| Application | Extraction of volatile impurities for chemical profiling | nih.govresearchgate.net |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, DOSY 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. nih.gov 1H NMR (proton NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule.

The 1H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the two phenyl groups, the methyl protons, and the methine proton if present, though in this compound itself, the alpha-carbons are quaternary. The chemical shifts (δ) of these protons are influenced by their local electronic environment. docbrown.info For comparison, the 1H NMR spectrum of the related compound methylamine shows distinct signals for the methyl and amine protons. docbrown.infohmdb.ca In complex molecules, the presence of stereoisomers, such as enantiomers and meso forms, can lead to more complex splitting patterns in the NMR spectrum. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) 1H NMR is a more advanced NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients. This can be particularly useful for analyzing complex mixtures containing this compound and its impurities without the need for prior chromatographic separation.

| Technique | Information Provided | Reference |

| 1H NMR | Provides information on the chemical environment and connectivity of protons. | researchgate.netdocbrown.inforsc.org |

| DOSY 1H NMR | Separates signals of different components in a mixture based on their diffusion rates. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic molecules. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of a compound. This level of precision is crucial in distinguishing between isomers and other compounds with the same nominal mass.

While specific HRMS data for this compound is not extensively detailed in publicly available literature, the fragmentation patterns of related phenethylamines under electron ionization (EI) provide a predictive framework for its mass spectrometric behavior. For tertiary amines like this compound, the dominant fragmentation pathway is typically α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom.

This process leads to the formation of a stable immonium cation. For this compound, the expected α-cleavage would result in the loss of a phenylisopropyl radical to form a prominent fragment ion. Another significant fragmentation pathway involves the benzylic cleavage, leading to the formation of the tropylium (B1234903) ion at m/z 91, a characteristic fragment for many compounds containing a benzyl group.

A study on the closely related compound, N,N-di(β-phenylisopropyl)amine, identified using gas chromatography-mass spectrometry (GC-MS), revealed characteristic fragmentation patterns that can be considered analogous. researchgate.net The analysis of diastereomers of N,N-di(β-phenylisopropyl)methylamine has also been used to identify the Leuckart synthesis route for methamphetamine, highlighting the utility of such data in forensic investigations.

Table 1: Predicted Major Mass Fragments for this compound in EI-MS

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

| [M]+ | Intact molecule | Molecular Ion |

| [M-C9H11]+ | Immonium ion | α-cleavage |

| C7H7+ | Tropylium ion | Benzylic cleavage |

It is important to note that the presence of two phenylisopropyl groups may lead to more complex fragmentation patterns, and the relative abundance of these fragments can provide further structural information.

Infrared (IR) Spectrophotometry

Infrared (IR) spectrophotometry is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds. The foundational work by Bailey et al. (1974) on the identification and synthesis of this compound utilized IR spectroscopy as a key characterization method. nih.gov

As a tertiary amine, the IR spectrum of this compound is expected to show several characteristic absorption bands. The absence of an N-H stretching vibration in the region of 3300-3500 cm⁻¹ is a key indicator of a tertiary amine, distinguishing it from primary and secondary amines.

Other expected characteristic absorptions include:

C-H stretching vibrations from the aromatic rings and the alkyl groups, typically observed in the 2850-3100 cm⁻¹ region.

Aromatic C=C stretching vibrations which appear as a series of sharp bands in the 1450-1600 cm⁻¹ range.

C-N stretching vibrations for the tertiary amine, which are typically found in the 1000-1250 cm⁻¹ region.

Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings, which can provide information about the substitution pattern and are observed in the 675-900 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic |

| 1250-1000 | C-N stretch | Tertiary Amine |

| 900-675 | C-H out-of-plane bend | Aromatic |

The unique combination of these absorption bands provides a "fingerprint" for the molecule, allowing for its identification when compared to a reference spectrum.

Purity Confirmation and Impurity Quantification Methodologies

This compound is recognized as a significant impurity in methamphetamine produced via the Leuckart reaction pathway. nih.gov Its presence and concentration can serve as a chemical signature to trace the synthetic origin of seized drug samples. Therefore, reliable methodologies for its purity confirmation and quantification are of high importance in forensic laboratories.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most widely employed technique for the separation and identification of impurities in clandestine drug samples. The high separation efficiency of GC allows for the resolution of complex mixtures, while MS provides definitive identification of the individual components. For quantitative analysis, a validated GC-MS method would typically involve the use of an internal standard to ensure accuracy and precision.

The development of a quantitative method for this compound would necessitate the following steps:

Method Validation: This includes establishing the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the analytical method.

Calibration: A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and an internal standard.

Sample Preparation: A suitable extraction method is required to isolate the analytes from the sample matrix (e.g., seized methamphetamine powder).

Analysis: The prepared sample is then analyzed by GC-MS, and the concentration of this compound is determined by comparing its peak area ratio to the internal standard against the calibration curve.

While specific validated methods for the quantification of this compound are not readily found in the public domain, the general principles of quantitative GC-MS analysis for drug impurities are well-established. The selection of appropriate selective ions in the mass spectrometer (Selected Ion Monitoring, SIM mode) can enhance the sensitivity and selectivity of the quantification.

Furthermore, the diastereomeric nature of this compound, arising from the two chiral centers, can be resolved using chiral chromatography, providing even more detailed information for impurity profiling.

Stereochemical Considerations in Di 1 Phenylisopropyl Methylamine Research

Identification and Characterization of Chiral Centers

A chiral center is a type of stereocenter, typically a carbon atom, that is bonded to four different groups. wikipedia.org The presence of such a center in a molecule results in the existence of non-superimposable mirror images known as enantiomers.

The Di-(1-phenylisopropyl)methylamine molecule possesses two chiral centers. These are located at the carbon atom of each of the two 1-phenylisopropyl groups, specifically the carbon that is bonded to the phenyl group, a methyl group, a hydrogen atom, and the nitrogen atom of the methylamine (B109427) core.

The presence of two distinct chiral centers means that the compound can exist in multiple stereoisomeric forms. Specifically, there are three possible stereoisomers:

A pair of enantiomers: (R,R)-Di-(1-phenylisopropyl)methylamine and (S,S)-Di-(1-phenylisopropyl)methylamine.

A meso compound: (R,S)-Di-(1-phenylisopropyl)methylamine, which has a plane of symmetry and is therefore achiral and superimposable on its (S,R) mirror image.

The existence of these diastereomers (stereoisomers that are not mirror images of each other, i.e., the meso form in relation to the enantiomeric pair) is a critical consideration in its analysis. A similar compound, di(β-phenylisopropyl)amine, which lacks the N-methyl group, has also been reported to exist as a mixture of two enantiomeric forms and one meso form.

Analytical Separation and Detection of Diastereomeric Forms

Distinguishing between the different stereoisomers of this compound requires specialized analytical techniques. While diastereomers have different physical properties, enantiomers share identical properties except for their interaction with plane-polarized light and other chiral molecules, making their separation more challenging. forensicrti.org

Gas Chromatography (GC): This is a primary technique for separating the stereoisomers of volatile amines.

Direct Methods: Utilize a chiral stationary phase (CSP) within the GC column. nih.govsci-hub.se The different stereoisomers interact differently with the chiral phase, leading to different retention times and thus separation. forensicrti.orgnih.gov

Indirect Methods: Involve derivatizing the amine with a chiral derivatizing agent before analysis on a standard, non-chiral column. sci-hub.senih.gov This process converts the enantiomeric pair into a pair of diastereomers, which have different physical properties and can be separated by conventional GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and differentiation of diastereomers. Diastereomers have distinct chemical environments, which results in observable differences in their NMR spectra. researchgate.net For instance, corresponding protons in diastereomers are chemically non-equivalent and will therefore resonate at different chemical shifts, potentially showing separate signals or complex splitting patterns. nih.gov This allows for the identification and quantification of the different diastereomeric forms present in a sample.

Mass Spectrometry (MS): While standard mass spectrometry cannot typically differentiate between stereoisomers because they have the same mass, it is almost always used in conjunction with gas chromatography (GC-MS). In this setup, the GC first separates the isomers based on their retention times, and the mass spectrometer then provides mass-to-charge ratio data that confirms the identity of the separated compounds. forensicrti.orgresearchgate.net

Table 1: Analytical Techniques for Diastereomeric Analysis

| Technique | Principle of Separation/Detection | Application to this compound |

|---|---|---|

| Gas Chromatography (GC) | Differential partitioning of analytes between a stationary phase and a mobile gas phase. | Separation of diastereomers. With a chiral stationary phase, separation of enantiomers is also possible. forensicrti.orgnih.govsci-hub.se |

| Nuclear Magnetic Resonance (NMR) | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Distinguishes between diastereomers due to differences in the chemical environment of their nuclei, leading to unique spectral signals. researchgate.netnih.gov |

| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Used in conjunction with GC (GC-MS) to identify the compound after chromatographic separation of the stereoisomers. researchgate.net |

Implications of Stereoisomerism for Research Investigations

The stereochemical makeup of this compound is of significant consequence, particularly in the field of forensic chemistry. This compound is known to be an impurity in illicitly manufactured methamphetamine. designer-drug.com The specific synthetic route used in a clandestine laboratory can influence the stereochemical outcome of the reaction, affecting the relative proportions of the (R,R), (S,S), and meso stereoisomers of this compound formed as a byproduct.

Therefore, the detailed analysis and characterization of the stereoisomeric profile of this impurity can serve as a chemical fingerprint. nih.govnih.gov This information can be invaluable for law enforcement and forensic scientists in:

Source Tracking: Linking different drug seizures to a common manufacturing origin. nih.gov

Synthesis Route Identification: Providing intelligence on the chemical precursors and methods being used by clandestine laboratories. researchgate.netnih.gov

The ability to separate and identify the specific stereoisomers of this compound provides a more detailed level of chemical information than simply detecting the compound's presence. This underscores the importance of applying stereoselective analytical methods in forensic drug analysis.

Role in Impurity Profiling and Forensic Chemical Analysis

Contributions to Clandestine Drug Manufacturing Intelligence

The identification of Di-(1-phenylisopropyl)methylamine in seized methamphetamine samples provides significant intelligence on clandestine drug manufacturing operations. koreascience.kr It allows law enforcement and forensic agencies to:

Identify the synthetic route: As established, the presence of this compound points directly to the Leuckart synthesis. koreascience.kr This information can help investigators anticipate the types of chemicals and equipment to look for in suspected clandestine laboratories.

Track trafficking patterns: By linking different seizures with similar impurity profiles, authorities can map out drug distribution networks and identify common manufacturing sources. nih.gov

Monitor trends in illicit synthesis: A shift in the prevalence of this compound in seized samples can indicate a change in the preferred manufacturing methods of clandestine chemists, perhaps in response to the availability of precursor chemicals. The United States Drug Enforcement Administration's (DEA) Methamphetamine Profiling Program (MPP) tracks such trends. For example, in 2022, approximately 3% of P2P-based samples analyzed showed evidence of being synthesized under Leuckart conditions, a figure that has been trending downward. dea.govdea.gov

The continuous monitoring of such chemical signatures is essential for maintaining the integrity of intelligence information on the illicit drug market. nih.gov

Application of Chemometrics and Multivariate Analysis in Impurity Profiling

To handle the complexity of impurity profiles, which can contain numerous compounds, forensic laboratories increasingly employ chemometrics and multivariate analysis. nih.gov These statistical techniques allow for the classification and comparison of large datasets of chemical analyses.

In the context of methamphetamine impurity profiling, methods such as Principal Component Analysis (PCA), Hierarchical Clustering Analysis (HCA), and Discriminant Analysis (DA) are used. nih.gov These analyses can group samples with similar impurity profiles, including the presence and relative abundance of this compound, thereby revealing connections between different seizures that might not be apparent from a simple comparison of individual compounds. nih.gov

For example, a study analyzing 126 seized methamphetamine samples used multivariate analysis to cluster the samples based on their impurity profiles. nih.gov this compound and its diastereomers were key variables in this analysis, helping to differentiate samples produced by the Leuckart route from those made by other methods. nih.gov Such chemometric approaches provide a robust statistical basis for identifying synthesis routes, sources of supply, and trafficking routes. koreascience.kr

Cross-National and Regional Profiling Studies

Impurity profiling studies involving this compound have been conducted in various countries, contributing to a global understanding of methamphetamine production and trafficking.

Australia: A study of crystalline methamphetamine ('ice') seized by the Australian Federal Police identified Leuckart-specific markers, including N,N-di-(beta-phenylisopropyl)methylamine, in imported samples. nih.govresearchgate.net This finding provided insights into the manufacturing methods of methamphetamine destined for the Australian market.

Korea: Research on methamphetamine seizures in Korea has utilized impurity profiling and chemometric analysis to classify samples. koreascience.kr In one study, α-benzyl-N-methylphenethylamine was identified as a Leuckart route-specific impurity, and multivariate analysis was used to cluster 71 seized samples, providing a statistical basis for identifying their synthetic origins. koreascience.kr Another Korean study of 126 seized samples specifically selected N,N-di(β-phenylisopropyl)methylamine I and II as markers for the Leuckart route in their multivariate analysis. nih.gov

United States: The DEA's Methamphetamine Profiling Program (MPP) provides a comprehensive overview of trends in the U.S. As of the final reporting for 2022, reductive amination using P2P was the primary synthesis route, with a decreasing percentage of samples showing evidence of the Leuckart method. dea.govdea.gov This suggests a shift away from the Leuckart route in the U.S. illicit market.

These cross-national studies, by identifying common impurities like this compound, enable international collaboration in combating the global trade of illicit drugs.

Preclinical Pharmacological and Biochemical Investigations of Di 1 Phenylisopropyl Methylamine

Molecular Mechanism Investigations

The molecular actions of Di-(1-phenylisopropyl)methylamine are not yet fully elucidated through direct studies. However, its structural analogy to well-characterized phenethylamines provides a strong basis for predicting its interactions with key neurochemical systems.

Potential Interactions with Monoamine Neurotransmitter Systems (e.g., Dopamine (B1211576), Norepinephrine (B1679862), Serotonin)

Due to its core phenethylamine (B48288) structure, this compound is anticipated to interact with monoamine neurotransmitter systems, which include dopamine (DA), norepinephrine (NE), and serotonin (B10506) (5-HT). The primary mechanism of action for many amphetamine-related compounds involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). nih.gov These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Research on N-alkylated analogs of amphetamines has shown that the nature and size of the substituent on the nitrogen atom significantly influence the compound's potency at these transporters. Generally, increasing the size of the N-alkyl group from a methyl group (as in methamphetamine) to larger groups like ethyl, propyl, and butyl leads to a progressive decrease in potency for inhibiting monoamine uptake. nih.gov this compound possesses two bulky isopropyl groups, which would sterically hinder its binding to the active sites of DAT, NET, and SERT, likely resulting in a significantly lower affinity and potency compared to amphetamine or methamphetamine. nih.govnih.gov

Studies on bivalent phenethylamines, where two phenethylamine-like moieties are linked, have demonstrated that such structures can act as potent DAT inhibitors. While this compound is not a classical bivalent ligand with a flexible linker, the presence of two phenylisopropyl groups could potentially allow for interactions with multiple binding sites on the transporter, although its rigid structure may limit this.

Furthermore, amphetamine analogs can also act as substrates for these transporters, leading to neurotransmitter release through a process known as reverse transport. nih.gov However, the bulky nature of the di-isopropyl substitution in this compound likely prevents it from being an effective substrate, particularly at DAT and NET. nih.gov It is plausible that any interaction with these transporters would be primarily inhibitory rather than inducing significant monoamine release.

The table below, derived from studies on N-alkylated 4-methylamphetamine (4-MA) analogs, illustrates the general trend of decreasing potency at monoamine transporters with increasing N-alkyl chain length. This trend supports the hypothesis that the large substituents in this compound would lead to weak interactions with these transporters.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|

| 4-MA | 100 | 150 | 1000 |

| N-methyl 4-MA | 150 | 200 | 1200 |

| N-ethyl 4-MA | 300 | 400 | 1500 |

| N-propyl 4-MA | 500 | 700 | 2000 |

| N-butyl 4-MA | 800 | 1000 | 2500 |

Data in this table is illustrative and based on general trends observed for N-alkylated amphetamine analogs. Specific values for this compound are not available.

Effects on Cellular Signaling Pathways and Gene Expression (in vitro)

While direct studies on the effects of this compound on cellular signaling and gene expression are not available, research on related amphetamines provides a framework for potential mechanisms. Amphetamines are known to interact with Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. scielo.org.mx Activation of TAAR1 by amphetamines can trigger downstream signaling cascades, including the activation of protein kinase A (PKA) and the small GTPase RhoA. scielo.org.mx It is plausible that this compound, as a phenethylamine derivative, could also interact with TAAR1, albeit likely with a lower affinity than amphetamine due to its bulky structure.

Furthermore, amphetamines can influence the cellular distribution and function of dopamine receptors. For instance, prolonged exposure to amphetamine has been shown to alter the expression of D2 dopamine receptors at the cell membrane. frontiersin.org While speculative, this compound could potentially exert similar, though likely less potent, effects on dopamine receptor signaling.

Amphetamine-type stimulants have also been shown to induce the expression of immediate early genes like FosB in the nucleus accumbens, a key brain region involved in reward and addiction. wikipedia.org This effect is largely mediated by the release of dopamine. Given the presumed weak dopamine-releasing properties of this compound, it is unlikely to be a potent inducer of such gene expression changes.

Enzyme Interaction and Inhibition Studies

The enzymatic interactions of this compound are crucial for understanding its metabolic fate and potential for drug-drug interactions.

Role in Cytochrome P450-Mediated Metabolism (in vitro)

The metabolism of amphetamine and its analogs is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov CYP2D6 is the principal enzyme responsible for the metabolism of methamphetamine. nih.gov The metabolic pathways for N-alkylated amphetamines can involve N-dealkylation and hydroxylation of the aromatic ring. researchgate.net

For this compound, its metabolism would likely involve the action of CYP enzymes. However, the two bulky isopropyl groups would likely influence which specific CYP isoforms are involved and the rate of metabolism. It is hypothesized that the steric hindrance posed by these groups could make it a poorer substrate for CYP2D6 compared to methamphetamine. Other CYP enzymes, such as those in the CYP2C and CYP3A families, may play a more significant role in its metabolism, as has been observed for other amphetamine derivatives with bulky substituents. nih.gov A preliminary study on a related compound, di(beta-phenylisopropyl)amine, suggested its biotransformation to amphetamine in rats, indicating that dealkylation is a plausible metabolic pathway. researchgate.net

Investigations of Monoamine Oxidase (MAO) Interactions through Structural Analogs

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. nih.gov Many amphetamine derivatives are known to be inhibitors of MAO. nih.gov Structure-activity relationship studies have revealed that substitution on the nitrogen atom of the phenethylamine scaffold significantly affects MAO inhibitory activity. nih.govnih.gov

In general, N-alkylation of amphetamines tends to decrease their potency as MAO-A inhibitors. nih.gov For example, methamphetamine (N-methylamphetamine) is a less potent MAO-A inhibitor than amphetamine. nih.gov Further increasing the size of the N-alkyl substituent to ethyl or propyl groups generally leads to a further reduction in MAO-A inhibitory activity. nih.gov this compound, with its two bulky isopropyl groups on the nitrogen, would be expected to be a very weak inhibitor of MAO-A.

Regarding MAO-B, phenethylamine itself is a substrate, but the addition of an alpha-methyl group, as is present in the isopropyl moieties of this compound, tends to shift the activity towards MAO-A inhibition. nih.gov Therefore, it is unlikely that this compound would be a significant inhibitor of MAO-B.

The table below presents the MAO-A and MAO-B inhibitory constants (Ki) for several amphetamine analogs, illustrating the impact of N-alkylation on MAO inhibition.

| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |

|---|---|---|

| Amphetamine | 5.3 | >100 |

| Methamphetamine | 17.2 | >100 |

| α-Ethylphenethylamine (AEPEA) | 14.0 | 234 |

| N,α-Diethylphenethylamine (N,α-DEPEA) | 251 | 159 |

Data from Santillo et al. (2014). nih.gov These data for structurally related compounds suggest that this compound would likely have very high Ki values for both MAO-A and MAO-B, indicating weak inhibition.

Receptor Binding and Functional Assays

Direct receptor binding and functional assay data for this compound are not available in the scientific literature. However, based on the pharmacology of structurally related compounds, some predictions can be made.

Methamphetamine has been shown to interact with sigma (σ) receptors, with a preference for the σ1 subtype. nih.gov This interaction may contribute to some of its behavioral effects. It is possible that this compound also has some affinity for sigma receptors, although this remains to be experimentally verified.

The phenethylamine backbone is a common feature in many compounds that bind to a variety of other receptors, including serotonin (5-HT) receptors. For example, some substituted phenethylamines have affinity for 5-HT2A and 5-HT2C receptors. However, the specific substitution pattern of this compound, with its lack of ring substituents and bulky N-alkyl groups, makes it difficult to predict its affinity for these receptors without direct experimental data. It is likely that its affinity for these and other receptors is low.

General Receptor Binding Affinity Studies

Direct and comprehensive receptor binding affinity studies for this compound are not widely available in published literature. The pharmacological profile of a compound is typically established by screening it against a wide panel of receptors, ion channels, and transporters to determine its binding affinity (Ki) or functional activity (IC50 or EC50). This process identifies primary targets and potential off-target interactions.

For structurally related compounds, such as phencyclidine (PCP) analogues, receptor binding studies have been conducted. For example, the enantiomers of 1-(1-methylcyclohexyl)piperidines were evaluated for their affinity to the PCP receptor, revealing significant differences based on their stereoisomerism. youtube.com However, without similar dedicated studies on this compound, its broader receptor binding profile remains uncharacterized. It is plausible that, like other amphetamine-related compounds, it may possess some affinity for monoamine transporters, but this remains speculative without direct experimental evidence.

Specific Receptor Target Investigations (e.g., Adrenergic, Adenosine (B11128) Receptors)

Given its structural similarity to amphetamine and methamphetamine, this compound is hypothesized to interact with monoaminergic systems. However, specific investigations into its affinity for adrenergic and adenosine receptors are not documented.

Adrenergic Receptors Adrenergic receptors (ARs) are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine. nih.govnih.gov They are divided into α and β subtypes, which mediate various physiological responses, including those in the cardiovascular and central nervous systems. nih.gov Drugs in the amphetamine class are known to have indirect sympathomimetic effects, primarily by increasing the synaptic levels of norepinephrine, which then acts on adrenergic receptors. While it is plausible that this compound could influence adrenergic signaling, its direct binding affinity for AR subtypes is unknown.

Table 1: Potential Receptor Interactions (Hypothetical)

| Receptor Family | Subtype | Potential Interaction based on Structural Analogy |

|---|---|---|

| Adrenergic | α, β | Possible indirect agonist activity via norepinephrine release |

| Dopamine | D1, D2, etc. | Possible interaction due to phenethylamine backbone |

| Serotonin | 5-HT transporters | Possible interaction due to phenethylamine backbone |

| Adenosine | A1, A2A, etc. | Unlikely, but not definitively excluded |

Trace Amine-Associated Receptor 1 (TAAR1) Interactions (indirect via related compounds)

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that responds to endogenous trace amines such as β-phenylethylamine and tyramine. wikipedia.org Crucially, research has demonstrated that TAAR1 is also a direct target for amphetamine and its derivatives. wikipedia.org These compounds act as agonists at TAAR1, triggering downstream signaling cascades. wikipedia.org

Given that this compound is a substituted amphetamine, it is highly probable that it also interacts with TAAR1. wikipedia.org Activation of TAAR1 by amphetamines is known to modulate the activity of dopamine and serotonin systems, often producing effects that counter the primary stimulant actions mediated by monoamine transporters. wikipedia.org Therefore, any pharmacological activity of this compound could be influenced by its potential action at TAAR1.

In Vitro Metabolic Pathway Elucidation

The metabolic fate of a novel compound is a critical aspect of its preclinical evaluation. In vitro models are essential for predicting how a compound will be processed in the body.

Use of Radiolabeled Compounds for Tracking Metabolic Transformations

Radiolabeling is a powerful technique used in drug metabolism studies to trace the disposition and metabolic fate of a compound. nih.gov Typically, a carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) atom is incorporated into a stable position within the molecule's core structure. nih.gov

In studies of related compounds like amphetamine, [¹⁴C]amphetamine has been used to track its excretion and identify metabolites in various species, including humans. nih.gov This methodology allows for a complete mass balance assessment, ensuring that all drug-related material is accounted for, regardless of whether the metabolites can be identified. nih.gov Although no specific studies using radiolabeled this compound have been reported, this would be the standard approach to definitively elucidate its metabolic pathways.

Application of Liver S9 Fraction and Microsome Models

Human liver subcellular fractions, such as liver microsomes and S9 fractions, are standard in vitro tools for metabolism studies. nih.govspringernature.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases, as well as Phase II UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com They are commonly used to determine metabolic stability and identify metabolites formed through oxidation and glucuronidation. nih.gov

Liver S9 Fraction : This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomes and cytosolic enzymes. springernature.com The S9 fraction is more comprehensive as it includes cytosolic enzymes like sulfotransferases, allowing for the study of a broader range of Phase II conjugation reactions.

These models would be instrumental in investigating the metabolism of this compound, predicting its clearance, and identifying the enzymes responsible for its biotransformation.

Identification of Metabolic Transformations (e.g., Hydroxylation, Glucuronide Conjugation)

While the specific metabolites of this compound have not been identified, its metabolism can be predicted based on the known biotransformations of amphetamine and methamphetamine. wikipedia.orgnih.gov

Expected Phase I Metabolism (Hydroxylation): The primary Phase I metabolic pathway for amphetamines is hydroxylation, catalyzed by CYP enzymes, particularly CYP2D6. wikipedia.org For this compound, several oxidative transformations are possible:

Aromatic Hydroxylation : Hydroxylation of one or both phenyl rings, likely at the para (4-) position, to form phenolic metabolites. This is a major pathway for amphetamine, resulting in p-hydroxyamphetamine. wikipedia.orgnih.gov

N-Dealkylation : While N-dealkylation is a major route for methamphetamine (forming amphetamine), the stability of the tertiary amine in this compound to this process is unknown. The bulky di-(1-phenylisopropyl) groups may cause steric hindrance, potentially making this a minor pathway. nih.gov

Expected Phase II Metabolism (Conjugation): The hydroxylated metabolites formed in Phase I are typically conjugated with polar molecules to facilitate excretion.

Glucuronidation : The phenolic hydroxyl groups can be conjugated with glucuronic acid by UGT enzymes to form glucuronides. youtube.comnih.gov This is a known pathway for p-hydroxymethamphetamine. nih.gov

Sulfation : The phenolic metabolites can also undergo sulfation. For p-hydroxymethamphetamine, the relative importance of sulfation versus glucuronidation shows significant species variation, with sulfation being more prominent in humans and glucuronidation in rats. nih.gov

Table 2: Predicted Metabolites of this compound

| Metabolic Pathway | Predicted Metabolite Structure |

|---|---|

| Aromatic Hydroxylation | Mono-hydroxylated this compound |

| Aromatic Hydroxylation | Di-hydroxylated this compound |

| Glucuronide Conjugation | Mono-hydroxylated this compound glucuronide |

In Vivo Preclinical Pharmacological Effects (Animal Models)

Studies utilizing animal models have been instrumental in characterizing the pharmacological profile of this compound. These investigations have shed light on its stimulant properties and its metabolic fate, providing a foundational understanding of its potential physiological effects.

Assessment of Locomotor Activity and Stimulant Properties

In preclinical evaluations, this compound has demonstrated clear stimulant effects on the central nervous system, as evidenced by alterations in the locomotor activity of laboratory animals. When administered intraperitoneally to mice and rats in sublethal doses, the compound induced a noticeable increase in motility and mild stereotypic behaviors. nih.gov

Further studies involving repeated daily administration of this compound resulted in an enhanced motor stimulation, a phenomenon sometimes referred to as "reverse tolerance" or sensitization. nih.gov This suggests that the compound's stimulant effects may become more pronounced with repeated exposure. The acute toxicity of the compound was also determined in mice, with the lethal dose 50 (LD50) being 106.8 mg/kg for isolated mice and 89.7 mg/kg for mice housed in groups after dosing. nih.gov

Table 1: Acute Toxicity of this compound in Mice

| Animal Model | Housing Condition | LD50 (mg/kg) |

|---|---|---|

| Mice | Isolated | 106.8 |

| Mice | Aggregated | 89.7 |

Biotransformation to Other Pharmacologically Active Compounds (e.g., Amphetamine)

A key aspect of the preclinical investigation of this compound is its metabolic conversion into other pharmacologically active substances. Due to its structural similarity to amphetamine, it has been hypothesized that it could act as a prodrug.

Preliminary metabolic studies in rats have confirmed this hypothesis, revealing that this compound undergoes biotransformation to amphetamine. researchgate.net Following administration, analysis of urine samples from the test animals showed the presence of amphetamine, indicating in vivo metabolism. researchgate.net In addition to the metabolite, a smaller quantity of the unchanged this compound was also detected in the urine. researchgate.net

Structure Activity Relationship Sar Studies and Analogue Development

Comparative Studies with Structurally Related Phenylisopropylamines and By-products

Di-(1-phenylisopropyl)methylamine is primarily known as a by-product of methamphetamine synthesis, particularly through the Leuckart reaction. nih.govnih.gov Its structure is closely related to amphetamine and methamphetamine, as well as to another synthesis by-product, di(β-phenylisopropyl)amine (DPIA), which is found in illicit amphetamine production. nih.govwikipedia.org

Pharmacological studies on DPIA in rats and mice have revealed a pharmacological profile that is distinct from (+)-amphetamine. While sublethal doses of DPIA induced increased motility and mild stereotypic behavior, its effects on the cardiovascular system were largely opposite to those of (+)-amphetamine, causing decreases in blood pressure, heart rate, and force of contraction. nih.gov This suggests that the presence of the second phenylisopropyl group significantly alters the compound's interaction with cardiovascular receptors compared to the parent amine. When administered together, DPIA and (+)-amphetamine exhibit a subadditive synergistic effect on lethality. nih.gov

The structural similarity of this compound to DPIA suggests that it may also exhibit a pharmacological profile that diverges from that of amphetamine and methamphetamine. The addition of a methyl group to the nitrogen in this compound, as compared to DPIA, could further modify its activity. Generally, N-methylation in amphetamines can increase their lipophilicity, potentially affecting their ability to cross the blood-brain barrier. newhaven.edu However, the presence of the two large phenylisopropyl groups remains the most dominant structural feature, likely leading to a significant reduction in stimulant activity compared to methamphetamine.

The table below summarizes the structural relationships of these compounds.

| Compound Name | Structure | Key Differences from Amphetamine |

| Amphetamine | C₆H₅CH₂CH(NH₂)CH₃ | Primary amine |

| Methamphetamine | C₆H₅CH₂CH(NHCH₃)CH₃ | Secondary amine with N-methyl group |

| This compound | (C₆H₅CH₂CH(CH₃))₂NCH₃ | Tertiary amine with two 1-phenylisopropyl groups and an N-methyl group |

| di(β-phenylisopropyl)amine (DPIA) | (C₆H₅CH₂CH(CH₃))₂NH | Secondary amine with two β-phenylisopropyl groups |

Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation

While specific computational chemistry and molecular modeling studies on this compound are not widely available in scientific literature, the principles of these techniques are broadly applied to understand the SAR of amphetamine-like substances. These computational methods are invaluable for predicting how a molecule's three-dimensional structure will interact with biological targets like monoamine transporters.

Molecular docking simulations, for example, can be used to predict the binding affinity and orientation of a ligand (such as this compound) within the active site of a protein. For amphetamines, these simulations often focus on their interaction with key amino acid residues in DAT, NET, and SERT. Such studies on various N-substituted amphetamines have helped to elucidate why increasing the steric bulk on the nitrogen atom can reduce binding affinity and transporter activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov For N-substituted amphetamines, QSAR models have shown that properties like lipophilicity and the size of the N-substituent are key predictors of pharmacokinetic parameters such as urinary excretion and the rate of N-dealkylation. nih.gov

In the context of this compound, computational modeling could be employed to:

Predict Binding Modes: Determine how the two bulky phenylisopropyl groups orient themselves within the binding pockets of monoamine transporters and whether this orientation is favorable for high-affinity binding.

Estimate Binding Energies: Calculate the theoretical binding affinity of the molecule to its targets, providing a quantitative measure of its potential potency.

Analyze Steric and Electronic Effects: Visualize and quantify how the molecule's size and electron distribution influence its interaction with receptor sites.

Although direct computational studies on this compound are lacking, the established models for related amphetamines strongly suggest that the significant steric hindrance from the di-substitution on the nitrogen atom would be predicted to result in a low affinity for and activity at classical monoamine transporter targets.

Future Directions and Emerging Research Avenues for Di 1 Phenylisopropyl Methylamine

Advanced Stereoisomer-Specific Pharmacological and Metabolic Research

The pharmacological and metabolic profile of Di-(1-phenylisopropyl)methylamine remains an area with significant knowledge gaps, particularly concerning the distinct activities of its stereoisomers. Due to the presence of two chiral centers, the compound can exist as multiple stereoisomers, and it is well-established in pharmacology that different enantiomers and diastereomers of a drug can exhibit markedly different biological activities.

Future research should prioritize the stereoselective synthesis or chiral separation of the individual stereoisomers of this compound. Techniques such as chiral chromatography are essential for obtaining optically pure isomers for detailed investigation. nih.gov Once isolated, a comprehensive pharmacological evaluation of each stereoisomer is critical. This should involve a battery of in vitro and in vivo assays to characterize their specific effects. For instance, studies on rodent models have indicated that the racemic mixture of di(beta-phenylisopropyl)amine (DPIA) can induce increased motility and mild stereotypic behavior. niph.go.jp However, it is crucial to determine if these effects are attributable to a specific stereoisomer or represent a composite effect. Furthermore, the observation that DPIA elicits cardiovascular effects, such as decreases in blood pressure, heart rate, and force of contraction, which are contrary to those of (+)-amphetamine, underscores the need for stereoisomer-specific investigation to elucidate the precise structure-activity relationships. niph.go.jp

Interactive Table: Proposed Pharmacological and Metabolic Studies for this compound Stereoisomers

| Research Area | Specific Aims | Methodologies | Expected Outcomes |

| Stereoselective Synthesis/Separation | To obtain pure stereoisomers of this compound. | Chiral High-Performance Liquid Chromatography (HPLC), Asymmetric Synthesis. | Isolation of individual enantiomers and diastereomers for further study. |

| In Vitro Pharmacology | To characterize the interaction of each stereoisomer with relevant molecular targets. | Receptor binding assays (e.g., for dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862) transporters and receptors), functional assays (e.g., neurotransmitter uptake/release assays). | Determination of binding affinities and functional activities of each isomer, identifying the eutomer. |

| In Vivo Pharmacology | To assess the behavioral and physiological effects of each stereoisomer. | Animal models of locomotion, stereotypy, cardiovascular function, and drug discrimination. | Understanding the in vivo potency, efficacy, and side-effect profile of each isomer. |

| In Vitro Metabolism | To elucidate the metabolic pathways and enzyme kinetics for each stereoisomer. | Incubation with liver microsomes, hepatocytes; identification of metabolites using LC-MS/MS. | Characterization of metabolic pathways (e.g., N-dealkylation, hydroxylation) and the enzymes involved (e.g., cytochrome P450 isoforms). |

| In Vivo Metabolism | To determine the pharmacokinetic profile and major metabolites of each stereoisomer in a living organism. | Administration to animal models followed by analysis of plasma, urine, and brain tissue for parent compound and metabolites. | Understanding the absorption, distribution, metabolism, and excretion (ADME) profile and the extent of biotransformation to amphetamine for each isomer. |

Comprehensive Elucidation of Cellular and Molecular Mechanisms

The precise cellular and molecular mechanisms underlying the actions of this compound are largely inferred from its structural similarity to methamphetamine rather than from direct experimental evidence. It is hypothesized to act as a monoamine releaser, but the specific transporters, receptors, and signaling pathways it modulates remain to be definitively identified.

Future research must move beyond simple analogy and employ modern molecular pharmacology techniques to dissect its mechanism of action. Molecular docking studies can provide initial insights into the potential binding modes of the different stereoisomers at the active sites of monoamine transporters (DAT, SERT, NET) and various G-protein coupled receptors. nih.govnih.govresearchgate.net These computational predictions should then be validated through experimental binding and functional assays.

Furthermore, investigating the downstream signaling cascades affected by this compound is crucial. For example, many psychostimulants are known to impact intracellular signaling pathways such as the Akt, ERK, and Wnt/β-catenin pathways, which are involved in neuronal plasticity, survival, and gene expression. nih.govresearchgate.netepa.gov Cellular studies using neuronal cell lines or primary neuronal cultures can be employed to examine the effects of this compound stereoisomers on these pathways through techniques like Western blotting, immunofluorescence, and reporter gene assays. Understanding these downstream effects will provide a more complete picture of its neurobiological impact.

Integration of Multi-Omics Data in Preclinical Investigations

To gain a holistic understanding of the biological effects of this compound, future preclinical investigations should integrate multi-omics approaches. This involves the simultaneous analysis of the transcriptome, proteome, and metabolome to capture the global changes occurring in response to drug exposure.

Transcriptomic analysis, using techniques like RNA sequencing (RNA-seq), can reveal alterations in gene expression in relevant brain regions (e.g., striatum, prefrontal cortex) following administration of the compound. nih.govmdpi.com This can help identify novel genes and pathways affected by the drug that may not be obvious from traditional pharmacological approaches. For example, transcriptomic profiling could uncover effects on genes involved in neuroinflammation, oxidative stress, or synaptic remodeling.

Proteomic analysis, utilizing methods such as mass spectrometry-based proteomics, can identify changes in the abundance and post-translational modifications of proteins in response to the compound. nih.gov This provides a direct link between altered gene expression and functional changes at the cellular level. For instance, proteomics could identify specific enzymes, receptors, or structural proteins whose levels are altered, providing further clues about the mechanism of action.

Metabolomic profiling can capture the downstream biochemical consequences of the compound's effects on cellular function. By analyzing the changes in endogenous small molecules, metabolomics can provide a functional readout of the metabolic state of the cell or organism. nih.gov This could be particularly valuable for understanding the metabolic perturbations caused by this compound beyond its primary biotransformation.

The true power of this approach lies in the integration of these different omics datasets. By combining transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive network models of the drug's effects, identifying key nodes and pathways that are perturbed. This integrated systems biology approach will be instrumental in moving beyond a single-target view of drug action and providing a more complete and nuanced understanding of the future research avenues for this compound.

Q & A

Q. How does the compound’s presence in illicit methamphetamine samples (3–15% by weight) impact forensic toxicology reports?

- Methodological Answer : Quantify the compound’s contribution to total alkaloid content using GC-MS with internal standards (e.g., deuterated methamphetamine). Adjust pharmacokinetic models to account for synergistic effects, particularly in hepatic clearance studies .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Conduct all syntheses in fume hoods with blast shields. Use flame-resistant gloves (e.g., nitrile) and eye protection. Store the compound under nitrogen in amber glass vials to prevent degradation. Emergency protocols must include neutralization kits for spills (e.g., activated carbon) .

Q. How should researchers optimize reaction conditions to minimize byproduct formation during synthesis?

- Methodological Answer : Use factorial design experiments to optimize temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading. Monitor reaction progress in real-time via inline FTIR spectroscopy. Quench side reactions with scavenger resins (e.g., polymer-bound triphenylphosphine) .

Retrosynthesis Analysis